molecular formula C20H22N2O2S2 B387402 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B387402
M. Wt: 386.5g/mol
InChI Key: YHONLCZASOPCGO-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a benzothiazole ring, an ethoxy group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with N-(2,4,6-trimethylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced forms of the benzothiazole ring.

    Substitution: Products may include derivatives with different functional groups replacing the ethoxy or sulfanyl groups.

Scientific Research Applications

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interfere with the synthesis of essential biomolecules in microbial cells, resulting in antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]nicotinic acid
  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide

Uniqueness

Compared to similar compounds, 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its trimethylphenyl group, for instance, may enhance its stability and reactivity in certain contexts, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N2O2S2

Molecular Weight

386.5g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C20H22N2O2S2/c1-5-24-15-6-7-16-17(10-15)26-20(21-16)25-11-18(23)22-19-13(3)8-12(2)9-14(19)4/h6-10H,5,11H2,1-4H3,(H,22,23)

InChI Key

YHONLCZASOPCGO-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3C)C)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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